molecular formula C14H12N2O2S2 B14155319 N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide CAS No. 118221-32-2

N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide

Cat. No.: B14155319
CAS No.: 118221-32-2
M. Wt: 304.4 g/mol
InChI Key: BXEQWJFBUVKYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide typically involves the coupling of substituted 2-amino benzothiazoles with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide is unique due to the presence of the methyl group at the 6-position, which influences its chemical reactivity and biological activity. This specific substitution pattern can enhance its anti-inflammatory properties compared to other similar compounds .

Properties

CAS No.

118221-32-2

Molecular Formula

C14H12N2O2S2

Molecular Weight

304.4 g/mol

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H12N2O2S2/c1-10-7-8-12-13(9-10)19-14(15-12)16-20(17,18)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)

InChI Key

BXEQWJFBUVKYTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.